2,2-二甲基环丙烷甲酸

概述

描述

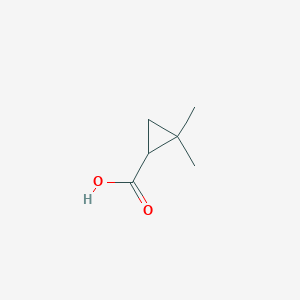

2,2-Dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is a cyclopropane derivative, characterized by the presence of two methyl groups attached to the cyclopropane ring and a carboxylic acid functional group. This compound is of significant interest due to its role as a chiral building block in the synthesis of various pharmaceuticals, including Cilastatin, which is used to inhibit renal dehydropeptidase.

科学研究应用

2,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the synthesis of various agrochemicals and pharmaceuticals.

安全和危害

作用机制

Target of Action

2,2-Dimethylcyclopropanecarboxylic acid is a key chiral intermediate for the synthesis of Cilastatin . It is primarily targeted by enzymes such as lipase Novozym 435 and nitrile hydratases (NHases) .

Mode of Action

The compound interacts with its targets through enzymatic reactions. For instance, it is prepared by enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) in a N,N-dimethylformamide (DMF)–water medium using lipase Novozym 435 .

Biochemical Pathways

The compound is involved in the metabolic pathways of nitriles to the corresponding carboxylic acids. Two metabolic pathways exist in organisms: nitrilases catalyze the direct hydrolysis of nitriles into the corresponding carboxylic acids, while nitrile hydratases (NHases) catalyze nitrile hydrations to amides that are subsequently hydrolyzed into carboxylic acids by the action of amidases .

Pharmacokinetics

It’s worth noting that the compound is prepared in a water medium, which may influence its absorption and distribution .

Result of Action

The enzymatic action on 2,2-Dimethylcyclopropanecarboxylic acid results in the production of S-(+)-2,2-dimethylcyclopropanecarboxylic acid [S-(+)-DMCPA], an important chiral building block for the production of Cilastatin .

Action Environment

The enzymatic action on 2,2-Dimethylcyclopropanecarboxylic acid is influenced by environmental factors such as temperature, pH, and the presence of co-solvents. For instance, the enzymatic resolution of DMCPE was found to be most efficient at 38–42°C, pH 7.0, and in the presence of 15% DMF .

生化分析

Biochemical Properties

The biochemical reactions involving 2,2-Dimethylcyclopropanecarboxylic acid are primarily catalyzed by enzymes such as Novozyme 435 . This enzyme has been modified to improve its activity and stability for the enzymatic preparation of S-(+)-2,2-Dimethylcyclopropanecarboxylic acid from 2,2-dimethylcyclopropane carboxylate . The interactions between the compound and these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

The cellular effects of 2,2-Dimethylcyclopropanecarboxylic acid are largely tied to its role in the synthesis of Cilastatin

Molecular Mechanism

The molecular mechanism of 2,2-Dimethylcyclopropanecarboxylic acid involves its conversion into S-(+)-2,2-Dimethylcyclopropanecarboxylic acid, a process catalyzed by the enzyme Novozyme 435 . This process involves binding interactions with the enzyme, leading to changes in the compound’s structure.

Temporal Effects in Laboratory Settings

The effects of 2,2-Dimethylcyclopropanecarboxylic acid over time in laboratory settings have been studied, particularly in relation to its enzymatic preparation . The compound has shown stability over time, with the modified enzyme Novozyme 435 maintaining a significant percentage of its original yield after multiple reuses .

Metabolic Pathways

2,2-Dimethylcyclopropanecarboxylic acid is involved in the metabolic pathway leading to the synthesis of Cilastatin . This process involves the enzyme Novozyme 435 and potentially other enzymes or cofactors .

准备方法

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate using enzymatic catalysts such as modified Novozyme 435. The reaction is typically carried out in a polar organic solvent-water medium, with optimal conditions including a pH of 7.2, a temperature of 30°C, and a reaction time of 56 hours .

Industrial Production Methods

In industrial settings, the production of 2,2-dimethylcyclopropanecarboxylic acid often involves the use of microbial esterases. For instance, Rhodococcus sp. ECU1013 has been identified as an effective biocatalyst for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate, yielding the desired acid with high enantiomeric excess .

化学反应分析

Types of Reactions

2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as aldehydes or ketones.

Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary alcohols.

相似化合物的比较

Similar Compounds

- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

- 2,2-Diethylcyclopropanecarboxylic acid

- Spiro[2.2]pentane-1-carboxylic acid

- 2-Methylcyclopropanecarboxylic acid

Uniqueness

2,2-Dimethylcyclopropanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chiral properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to serve as a chiral building block distinguishes it from other similar compounds, which may not possess the same level of enantioselectivity or versatility in chemical reactions .

属性

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMOMYTTGHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293799 | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-26-0, 75885-59-5 | |

| Record name | NSC92357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclopropanecarboxylic acid?

A1: 2,2-Dimethylcyclopropanecarboxylic acid has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: Does 2,2-Dimethylcyclopropanecarboxylic acid possess any catalytic properties?

A2: The provided research focuses primarily on the synthesis and applications of 2,2-Dimethylcyclopropanecarboxylic acid as a building block rather than a catalyst. There's no evidence within these studies suggesting inherent catalytic properties for this compound.

Q3: How do structural modifications of 2,2-Dimethylcyclopropanecarboxylic acid derivatives affect their insecticidal activity?

A: Studies investigating pyrethroid insecticides, which are derived from 2,2-Dimethylcyclopropanecarboxylic acid, reveal that even minor structural changes significantly impact their insecticidal activity [, ]. For instance, introducing halogen atoms, particularly chlorine or fluorine, into the vinyl side chain often enhances insecticidal potency [, ]. Moreover, the stereochemistry of the dichlorovinyl group influences the rate of oxidative metabolism in laying hens []. These findings highlight the importance of structure-activity relationships in designing effective pyrethroid insecticides.

Q4: Is there information available regarding the ADME profile of 2,2-Dimethylcyclopropanecarboxylic acid in humans or animals?

A: The research provides some insights into the metabolic fate of 2,2-Dimethylcyclopropanecarboxylic acid, particularly in the context of pyrethroid insecticide metabolism. Studies in laying hens demonstrate that following oral administration of cypermethrin (a pyrethroid containing the 2,2-Dimethylcyclopropanecarboxylic acid moiety), the compound is rapidly metabolized and excreted []. The primary metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the methyl groups []. This metabolic pathway may vary across different species. Further research is needed to fully elucidate the ADME profile of 2,2-Dimethylcyclopropanecarboxylic acid in humans and other animals.

Q5: Have any studies evaluated the efficacy of 2,2-Dimethylcyclopropanecarboxylic acid derivatives in cellular or animal models of disease?

A: While the provided research does not directly address the efficacy of 2,2-Dimethylcyclopropanecarboxylic acid derivatives in disease models, it does highlight their application as insecticides [, ]. These studies demonstrate the potent insecticidal activity of various derivatives, such as permethrin and cypermethrin, against a range of insect species [, ]. This highlights the biological activity of these compounds and their potential for further exploration in other therapeutic areas.

Q6: What analytical techniques are commonly employed for the detection and quantification of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives?

A: Researchers widely utilize gas chromatography coupled with mass spectrometry (GC/MS) for the analysis of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives, particularly in biological samples like urine [, , ]. This technique enables the separation and identification of various metabolites, providing valuable insights into the metabolism and excretion of these compounds [, , ]. Additionally, high-performance liquid chromatography (HPLC) is also employed for separation and quantification, particularly in complex matrices like plasma and urine []. These analytical methods play a crucial role in understanding the pharmacokinetics, metabolism, and environmental fate of this compound and its derivatives.

Q7: What is the environmental fate of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives, and are there concerns regarding their ecotoxicological effects?

A: Research indicates that 2,2-Dimethylcyclopropanecarboxylic acid can be found as a degradation product of pyrethroid insecticides in the environment [, ]. Studies on the degradation of permethrin, a commonly used pyrethroid, in soil highlight the formation of 2,2-Dimethylcyclopropanecarboxylic acid as a major breakdown product []. While the research doesn't extensively discuss specific ecotoxicological effects, it acknowledges the potential for environmental contamination and the need to understand the fate and transport of these compounds in various ecosystems []. Further research is crucial for assessing the long-term ecological impact of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)

![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)